3-(Aminomethyl)-3-(methylsulfanyl)pentane

Steric hindrance Quaternary carbon Conformational restriction

3-(Aminomethyl)-3-(methylsulfanyl)pentane (CAS 1354954-22-5; IUPAC: 2-ethyl-2-(methylsulfanyl)butylamine) is a C7H17NS primary amine building block (MW 147.28 g/mol) featuring a quaternary carbon center bearing geminal diethyl, aminomethyl, and methylsulfanyl substituents. It is supplied as a liquid at room temperature with a declared minimum purity of 95%.

Molecular Formula C7H17NS
Molecular Weight 147.28 g/mol
CAS No. 1354954-22-5
Cat. No. B1524829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-3-(methylsulfanyl)pentane
CAS1354954-22-5
Molecular FormulaC7H17NS
Molecular Weight147.28 g/mol
Structural Identifiers
SMILESCCC(CC)(CN)SC
InChIInChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3
InChIKeyQGDWWSHGPZGFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-3-(methylsulfanyl)pentane (CAS 1354954-22-5): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-(Aminomethyl)-3-(methylsulfanyl)pentane (CAS 1354954-22-5; IUPAC: 2-ethyl-2-(methylsulfanyl)butylamine) is a C7H17NS primary amine building block (MW 147.28 g/mol) featuring a quaternary carbon center bearing geminal diethyl, aminomethyl, and methylsulfanyl substituents . It is supplied as a liquid at room temperature with a declared minimum purity of 95% . Under the ECHA Classification, Labelling and Packaging (CLP) regulation, the compound is notified as Flam. Liq. 3 (H226), Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335), carrying GHS02, GHS05, and GHS07 hazard pictograms with Danger signal word [1]. These properties define the compound's baseline identity, handling requirements, and procurement considerations.

Why In-Class Alkylamine-Thioether Building Blocks Cannot Substitute for 3-(Aminomethyl)-3-(methylsulfanyl)pentane in Structure-Sensitive Applications


The selection of a C7H17NS alkylamine-thioether building block for synthesis or medicinal chemistry programmes cannot rely on generic interchangeability. Although multiple isomers share the same molecular formula and functional groups, the quaternary carbon architecture of 3-(aminomethyl)-3-(methylsulfanyl)pentane produces a sterically congested amine environment that fundamentally alters nucleophilicity and conformational accessibility relative to linear primary amine-thioethers such as 6-(methylsulfanyl)hexan-1-amine . Furthermore, the geminal diethyl substitution pattern embedded in the carbon skeleton dictates a specific spatial orientation of the amine and thioether donor atoms, which directly governs chelate ring size and geometry in metal coordination applications—parameters that linear-chain analogs cannot replicate [1]. Even the des-methylsulfanyl analog 3-(aminomethyl)pentane (2-ethylbutylamine), which shares the quaternary framework, foregoes the sulfur-based reactivity and bidentate coordination capacity that differentiate the target compound . Substitution without quantitative evidence of functional equivalence therefore risks divergent reactivity, altered pharmacokinetic profiles in derived molecules, and failed synthetic outcomes.

Head-to-Head Quantitative Differentiation of 3-(Aminomethyl)-3-(methylsulfanyl)pentane Versus Closest Structural Analogs


Quaternary Carbon Architecture: Steric Differentiation of the Aminomethyl Environment Versus Linear and Des-Methylsulfanyl Analogs

3-(Aminomethyl)-3-(methylsulfanyl)pentane features a quaternary sp³ carbon at position 3 bearing two ethyl groups, one aminomethyl group, and one methylsulfanyl group. This architecture is shared only with the des-methylsulfanyl analog 3-(aminomethyl)pentane (2-ethylbutylamine, CAS 617-79-8), but not with any linear methylsulfanyl-alkylamine comparator. The quaternary center introduces geminal disubstitution directly adjacent to the aminomethyl moiety, creating steric compression that modulates amine nucleophilicity and restricts the conformational space accessible to the primary amine . In contrast, 6-(methylsulfanyl)hexan-1-amine (CAS 62580-22-7) and 5-(methylsulfanyl)pentan-1-amine (CAS 55021-78-8) possess linear polymethylene chains with unhindered primary amine termini, offering fundamentally different reactivity profiles in acylation, reductive amination, and nucleophilic substitution reactions . The rotatable bond count—4 for the target compound versus 6 for 6-(methylsulfanyl)hexan-1-amine and 3 for 3-(aminomethyl)pentane—quantitatively reflects this intermediate conformational flexibility .

Steric hindrance Quaternary carbon Conformational restriction Nucleophilicity modulation

Lipophilicity (LogP) Differentiation: Methylsulfanyl Contribution to Partitioning Versus Des-Sulfur and Linear Analogs

The computed LogP of 3-(aminomethyl)-3-(methylsulfanyl)pentane is 1.8669, reflecting moderate lipophilicity consistent with its C7H17NS composition . This value is marginally higher (+0.0569 log units, or +3.1%) than that of its des-methylsulfanyl analog 3-(aminomethyl)pentane (LogP 1.81 by ACD/Labs prediction; 1.851 by Chembase), indicating that the –SMe group contributes a quantifiable but modest increase in lipophilicity relative to the hydrocarbon-only scaffold . More significantly, the target compound is substantially more lipophilic than the linear analog 5-(methylsulfanyl)pentan-1-amine (XlogP = 1.0), a difference of +0.87 log units reflecting the impact of chain branching and quaternary carbon architecture on partitioning behavior . The target is essentially iso-lipophilic with its C7H17NS linear isomer 6-(methylsulfanyl)hexan-1-amine (LogP 1.8685), but the latter has double the rotatable bond excess (+6 vs. 4) and lacks steric constraint at the amine .

Lipophilicity LogP Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Implications for Membrane Permeability and CNS Drug-Likeness

The target compound exhibits a TPSA of 26.02 Ų with 2 hydrogen bond acceptors (amine N and thioether S) and 1 hydrogen bond donor (primary amine N–H) . This TPSA value is identical to that of 3-(aminomethyl)pentane and 6-(methylsulfanyl)hexan-1-amine (both 26 Ų), but critically differs from the linear analog 5-(methylsulfanyl)pentan-1-amine, which has a TPSA of 51.3 Ų—nearly double the value . The hydrogen bond donor count distinguishes the target (1 donor) from 3-(aminomethyl)pentane (2 donors, reflecting two N–H protons on a less sterically hindered primary amine), with implications for passive membrane permeability where each additional H-bond donor is estimated to reduce permeability by approximately 10-fold . The combination of TPSA substantially below 60 Ų, only 1 H-bond donor, and LogP 1.87 places the target within the favourable CNS MPO (Central Nervous System Multiparameter Optimization) space (typically TPSA < 90 Ų, HBD ≤ 3, LogP 1–5), supporting its utility as a building block for CNS-targeted compound libraries [1].

TPSA Hydrogen bond donors CNS MPO Drug-likeness Membrane permeability

Regulatory Hazard Profile Differentiation: Corrosive Classification (Skin Corr. 1B) as a Procurement and Handling Cost Driver

Under the harmonised CLP notification, 3-(aminomethyl)-3-(methylsulfanyl)pentane carries a Skin Corrosion Category 1B (H314) classification, alongside Flam. Liq. 3 (H226), Acute Tox. 4 (H302), and STOT SE 3 (H335) [1]. This places the compound in UN 2734 (Amines, liquid, corrosive, flammable, n.o.s.), Packing Group II, with GHS02, GHS05, and GHS07 pictograms . In comparison, the des-methylsulfanyl analog 3-(aminomethyl)pentane (2-ethylbutylamine, CAS 617-79-8) has a flash point of 13.9 °C and is classified as flammable but lacks the Skin Corr. 1B designation in publicly available databases . The Skin Corr. 1B classification triggers mandatory P-statements (P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P310, P405, P501) that impose additional personal protective equipment requirements, storage segregation mandates, and shipping restrictions compared to amine building blocks without corrosive classification [1]. This classification directly impacts total cost of ownership through enhanced compliance overhead, specialised packaging requirements, and carrier restrictions.

GHS classification Skin corrosion Procurement compliance Shipping restrictions

Differentiated Application Scenarios for 3-(Aminomethyl)-3-(methylsulfanyl)pentane Based on Verified Quantitative Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimisation Requiring Conformationally Restricted Primary Amine with Thioether Functionality

The combination of LogP 1.87, TPSA 26 Ų, and only a single hydrogen bond donor positions this building block favourably within the CNS MPO desirability space . The quaternary carbon center adjacent to the aminomethyl group introduces steric hindrance that can reduce metabolic N-dealkylation and limit off-target amine receptor interactions relative to linear primary amine-thioether building blocks. For medicinal chemistry teams designing CNS-targeted libraries where both passive permeability and restricted amine reactivity are design criteria, this scaffold offers a quantifiably differentiated starting point versus 6-(methylsulfanyl)hexan-1-amine (iso-lipophilic but with 6 rotatable bonds and unhindered amine) or 3-(aminomethyl)pentane (lacks thioether for metabolic or coordination functionality).

Coordination Chemistry and MOF Synthesis: Bidentate (N,S) Donor Building Block with Pre-Organised Chelate Geometry

The spatial proximity of the primary amine and thioether donor atoms on a quaternary carbon scaffold creates a pre-organised bidentate ligand geometry with a defined N–S bite distance [1]. Unlike linear methylsulfanyl-alkylamines where the N–S distance varies with chain conformation (5–6 intervening bonds), the target compound constrains the donor atoms to a fixed spatial relationship governed by the tetrahedral geometry at C3. This pre-organisation is desirable for the construction of metal-organic frameworks (MOFs) where predictable coordination geometry is essential for pore architecture and gas sorption properties. The compound has been proposed as a candidate for MOF linker applications requiring stable metal complex formation [1].

Corrosion Inhibition: Dual Heteroatom (N,S) Chemisorption on Metal Surfaces in Aggressive Acidic Environments

The Skin Corr. 1B (H314) classification, while a handling consideration, also indicates the compound's inherent reactivity toward surfaces—a property that α-aminoalkylsulfur compounds exploit as corrosion inhibitors [2]. The dual nitrogen-sulfur heteroatom system enables simultaneous chemisorption onto metal surfaces via amine coordination and sulfur-metal bond formation, with the quaternary carbon architecture providing a steric barrier that can modulate inhibitor film thickness and persistence. Patent literature on α-aminoalkylsulfur compositions specifically identifies this structural class as effective for corrosion inhibition in oil field and industrial acid environments [2]. The target compound's intermediate rotatable bond count (4) and moderate LogP (1.87) suggest balanced film-forming properties and aqueous dispersibility suitable for moderate-temperature corrosion inhibitor formulations.

Synthetic Methodology: Sterically Modulated Nucleophilic Amine for Selective Mono-Functionalisation

The quaternary carbon centre adjacent to the aminomethyl group imposes steric compression on the primary amine, reducing its effective nucleophilicity relative to unhindered linear primary amines . This property is exploited in synthetic sequences requiring selective mono-acylation or mono-alkylation of the amine in the presence of other nucleophilic sites. The thioether group provides a chemically orthogonal handle for subsequent oxidation (to sulfoxide or sulfone) or metal-catalysed cross-coupling, enabling sequential diversification strategies that linear methylsulfanyl-alkylamines with unhindered amines cannot support without competitive over-reaction. The 95% minimum purity specification from multiple vendors ensures reproducible stoichiometric control in such synthetic applications .

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